Debrisoquin sulfate

Vue d'ensemble

Description

Le sulfate de débrisoquine est un médicament bloquant les neurones adrénergiques, aux effets similaires à ceux de la guanéthidine. Il est remarquable pour être un substrat d'une enzyme polymorphe du cytochrome P-450. Les personnes ayant certaines isoformes de cette enzyme ne sont pas en mesure de métaboliser correctement ce médicament et de nombreux autres médicaments cliniquement importants . Le sulfate de débrisoquine est principalement utilisé pour le traitement de l'hypertension artérielle modérée et sévère, seul ou en association, et pour le traitement de l'hypertension artérielle rénale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

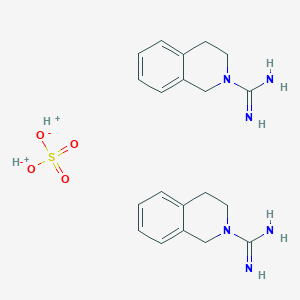

La synthèse du sulfate de débrisoquine implique la réaction de la 3,4-dihydroisoquinoléine avec la cyanamide en milieu acide pour former le dérivé carboximidamide. Cet intermédiaire est ensuite traité avec de l'acide sulfurique pour obtenir le sulfate de débrisoquine .

Méthodes de production industrielle

La production industrielle du sulfate de débrisoquine implique généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques que pour la synthèse en laboratoire, mais optimisée pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de débrisoquine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La principale voie métabolique implique une 4-hydroxylation par les enzymes du cytochrome P-450.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Le sulfate de débrisoquine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent les enzymes du cytochrome P-450 et l'oxygène moléculaire.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.

Substitution : Des nucléophiles forts comme le méthylate de sodium (NaOCH3) sont souvent utilisés.

Principaux produits formés

Oxydation : Le principal produit est la 4-hydroxydebrisoquine.

Réduction : Dérivés réduits du sulfate de débrisoquine.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le sulfate de débrisoquine a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le sulfate de débrisoquine agit au niveau de la jonction neuro-effectrice sympathique en inhibant ou en interférant avec la libération et/ou la distribution de la norépinéphrine. Il est capté par les transporteurs de la norépinéphrine et se concentre dans les vésicules de transmission de la norépinéphrine, remplaçant la norépinéphrine dans ces vésicules. Cela conduit à un épuisement progressif des réserves de norépinéphrine dans les terminaisons nerveuses .

Applications De Recherche Scientifique

Pharmacogenetic Studies

Debrisoquin as a CYP2D6 Probe:

Debrisoquin is extensively utilized as a probe substrate for the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous drugs. The metabolic ratio of debrisoquin to its primary metabolite, 4-hydroxydebrisoquin, serves as an indicator of CYP2D6 activity. Variations in this enzyme due to genetic polymorphisms can significantly affect drug metabolism and therapeutic outcomes.

- Methodology: A study developed a simple HPLC method to measure debrisoquin and 4-hydroxydebrisoquin in urine. This method demonstrated high accuracy and precision, making it suitable for evaluating CYP2D6 activity across different genotypes .

- Case Study: In a cohort of 16 healthy volunteers, researchers established a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the utility of debrisoquin in personalized medicine, where understanding an individual's metabolic capacity can guide drug dosing strategies .

Clinical Applications

Hypertension Management:

Debrisoquin sulfate is primarily employed as an antihypertensive agent. Its mechanism involves blocking adrenergic receptors, leading to vasodilation and decreased blood pressure.

- Clinical Use: The standard dosage typically involves administering 10 mg of this compound. Studies have shown that it effectively lowers blood pressure in patients with hypertension while being well-tolerated .

Research Applications

Metabolism Studies:

this compound has been used in various studies to investigate drug metabolism pathways and enzyme activity.

- Research Findings: One study highlighted the use of debrisoquin to assess the impact of hepatic function on drug metabolism by employing chimeric mice with human hepatocyte transplants. This approach allowed researchers to evaluate how human liver enzymes metabolize debrisoquin compared to murine enzymes .

- Impact on Neurotransmitter Levels: Another investigation explored how debrisoquin affects levels of catecholamines and their metabolites in brain structures. The study found that administration of debrisoquin led to significant changes in dopamine metabolism, which could have implications for understanding neuropharmacology .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

The analysis of debrisoquin and its metabolites often employs HPLC due to its sensitivity and specificity.

- Method Development: A novel micromethod using HPLC with fluorescence detection was developed for quantifying debrisoquin in urine samples. This method requires only a small volume of urine and provides reliable results for assessing metabolic capacity through CYP2D6 activity .

Summary Table of Applications

Mécanisme D'action

Debrisoquin sulfate acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Comparaison Avec Des Composés Similaires

Composés similaires

Guanéthidine : Similaire dans ses effets de blocage des neurones adrénergiques.

Guanoxan : Partage la partie guanidine de la molécule avec le sulfate de débrisoquine.

Guanadrel : Un autre composé avec un mécanisme d'action similaire.

Unicité

Le sulfate de débrisoquine est unique en raison de son rôle de substrat d'une enzyme polymorphe du cytochrome P-450, ce qui le rend précieux pour l'étude des polymorphismes génétiques dans le métabolisme des médicaments . Cette propriété le distingue des autres composés similaires et met en évidence son importance en médecine personnalisée .

Activité Biologique

Debrisoquin sulfate is a pharmacologically significant compound primarily known for its role as an adrenergic neuron-blocking agent. Its biological activity is closely linked to its metabolism by cytochrome P450 enzymes, particularly CYP2D6, which exhibits genetic polymorphism among individuals. This article explores the biological activity of this compound through various studies, including its metabolic pathways, pharmacogenetic implications, and clinical relevance.

This compound (CAS Number: 581-88-4) has the following chemical properties:

- Chemical Formula : CHNOS

- Molecular Weight : 448.54 g/mol

- IUPAC Name : bis(1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid

- Solubility : 0.842 mg/mL in water

Metabolism and Pharmacogenetics

This compound is primarily metabolized by the CYP2D6 enzyme, which is responsible for converting it into 4-hydroxydebrisoquine. This metabolic process is critical for understanding individual variations in drug response due to genetic polymorphisms in the CYP2D6 gene.

Genetic Variants

The CYP2D6 gene exhibits several allelic variants that can influence the metabolism of this compound:

- Poor Metabolizers (PM) : Individuals with non-functional alleles exhibit significantly reduced metabolism of debrisoquin.

- Extensive Metabolizers (EM) : Those with one or two functional alleles metabolize debrisoquin at a normal rate.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles metabolize debrisoquin more rapidly than average.

A study demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme (p < 0.05), highlighting the importance of genetic testing in predicting drug metabolism and efficacy .

Case Study: Urinary Excretion Patterns

A study involving Caucasian and Oriental subjects examined urinary excretion patterns after administering 20 mg of this compound. The findings indicated that Oriental subjects excreted significantly more debrisoquin and less 4-hydroxydebrisoquine compared to Caucasians, suggesting ethnic differences in metabolic capacity .

| Ethnicity | Total Debrisoquin Excreted (mg) | Total 4-Hydroxydebrisoquine Excreted (mg) |

|---|---|---|

| Caucasian | X mg | Y mg |

| Oriental | A mg | B mg |

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. The half-life of debrisoquin is approximately 3–5 hours, with significant interindividual variability attributed to CYP2D6 polymorphism.

Clinical Implications

This compound's role as a probe drug for assessing CYP2D6 activity has important clinical implications:

- Drug Interactions : Understanding an individual's CYP2D6 genotype can help predict potential drug interactions and adverse effects when prescribing medications metabolized by this enzyme.

- Personalized Medicine : Genetic screening for CYP2D6 variants can guide personalized treatment plans, optimizing therapeutic outcomes while minimizing side effects.

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNLIRHKQCPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declinax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.